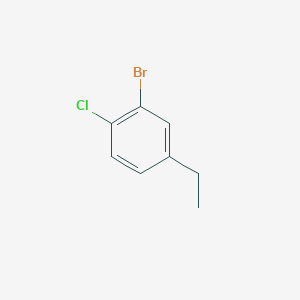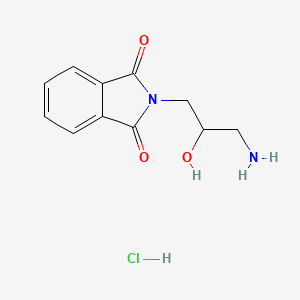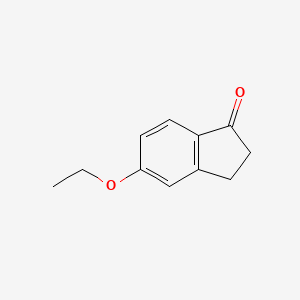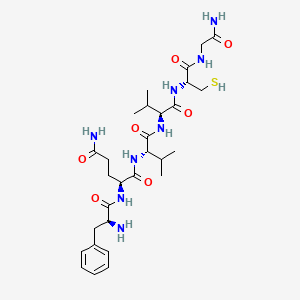![molecular formula C14H17N3O2 B3257460 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione CAS No. 28937-10-2](/img/structure/B3257460.png)
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS Number: 28937-10-2 . It has a molecular weight of 259.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19) .Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
A novel precursor, synthesized and bonded onto cotton fabrics, demonstrated significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, its application in detoxification, specifically in oxidizing simulant chemical mustard to a less toxic derivative, showcases its potential in creating safer environments and products (Ren et al., 2009).
Selective Receptor Antagonists
Research into benzenesulfonamido-substituted valerophenones has identified compounds bearing a similar triazaspiro[4.5]decane-2,4-dione structure as the first known selective ligands for the 5-HT2C receptor. This discovery opens pathways for developing targeted therapies in neuropsychiatric disorders (Weinhardt et al., 1996).
Anticonvulsant Activity
A series of derivatives containing fluoro or trifluoromethyl substituents at the aryl ring of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones were synthesized and tested for anticonvulsant activity. Notably, N-benzyl derivatives showcased enhanced anticonvulsant activity, underscoring the potential of fluoro or trifluoromethyl substituents in increasing therapeutic efficacy (Obniska et al., 2006).
Myelostimulating Activity
Spiroconnected N-alkoxyalkylpiperidine hydantoins, including derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones, exhibited myelostimulating activity in myelodepressive syndrome models. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, presenting a promising avenue for therapeutic interventions in conditions characterized by bone marrow suppression (Yu. et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events
Biochemical Pathways
Upon activation of the DOR, this compound triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The compound may also inhibit voltage-gated calcium channels, reducing the release of neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of 7-Benzyl-1,3,7-triazaspiro[4Like other opioid agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the DOR by this compound leads to antinociceptive effects , meaning it can reduce sensitivity to painful stimuli . It has also been reported to induce convulsions , indicating that it may have complex effects on the nervous system.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), the presence of other drugs, and genetic factors
Analyse Biochimique
Biochemical Properties
The compound 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors . It is slightly biased towards G-protein signaling .
Cellular Effects
This compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . It is known that certain delta opioid receptor agonists can induce seizures and exhibit tachyphylaxis .
Molecular Mechanism
It is known to interact with the delta opioid receptor, suggesting that it may exert its effects through modulation of this receptor .
Propriétés
IUPAC Name |
9-benzyl-1,3,9-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSUMHEXUMJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203675 | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28937-10-2 | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28937-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




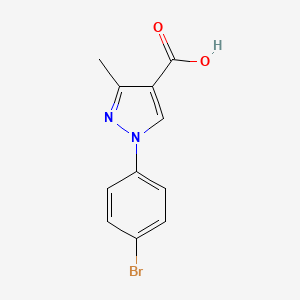

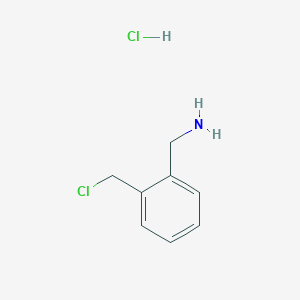
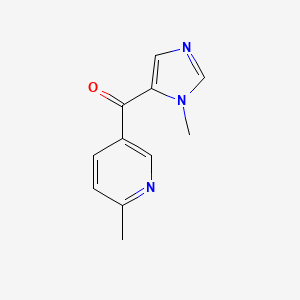
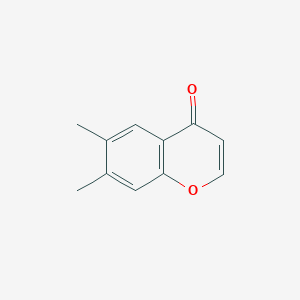
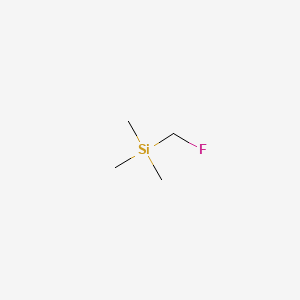
![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)
![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)
